molecular formula C21H25ClN2O3 B2967814 N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide CAS No. 1795197-44-2

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

Cat. No.: B2967814
CAS No.: 1795197-44-2
M. Wt: 388.89
InChI Key: JQIOWEAEYULORR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide is a synthetic carboxamide derivative featuring a seven-membered azepane ring substituted with methoxy and chloroaryl groups. The compound’s structure combines a carboxamide linkage bridging an azepane core and a 5-chloro-2-methoxyphenyl moiety, with an additional 4-methoxyphenyl substituent at the azepane’s third position.

The presence of electron-donating methoxy groups and electron-withdrawing chloro substituents may influence its solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-18-9-6-15(7-10-18)16-5-3-4-12-24(14-16)21(25)23-19-13-17(22)8-11-20(19)27-2/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIOWEAEYULORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H19ClN2OC_{14}H_{19}ClN_{2}O and features an azepane ring linked to a carboxamide group and substituted phenyl moieties. The presence of chlorine and methoxy groups enhances its biological activity by influencing the compound's electronic properties and steric factors.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with azepane-1-carboxylic acid chloride. The reaction is facilitated by a base, such as triethylamine, to neutralize hydrochloric acid formed during the process. This method allows for efficient production in both laboratory and industrial settings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, related compounds have shown submicromolar GI50 values against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These compounds often function by inhibiting tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells .

Table 1: Anticancer Activity Summary

Compound NameCell Line TestedGI50 Value (µM)Mechanism of Action
Compound 16A549< 5.0Inhibition of tubulin polymerization
Compound 21MCF-76.30Induction of apoptosis

The mechanism of action for this compound involves interaction with specific enzymes or receptors within the cell. It is hypothesized that this compound can inhibit certain enzymes involved in cancer pathways, leading to reduced tumor growth and enhanced cell death.

Case Studies

A recent study evaluated various derivatives of azepane-containing compounds for their biological activity against cancer cell lines. The findings suggested that modifications in the phenyl substituents significantly influenced the potency of these compounds. For example, compounds with electron-donating groups exhibited higher activity due to enhanced binding affinity to target proteins involved in cell proliferation .

Case Study: Potency Assessment

In a comparative study, derivatives were screened against multiple cancer cell lines:

  • Compound A : Exhibited an IC50 value of 1.09 µM against A549 cells.
  • Compound B : Showed an IC50 value of 0.29 µM against the same cell line.

These results underline the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, we compare it with structurally related compounds, focusing on core scaffolds, substituents, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reported Activities
This compound (Target) C₂₁H₂₃ClN₂O₃ ~386.88 Azepane 5-Cl-2-OCH₃-C₆H₃; 4-OCH₃-C₆H₄ Not explicitly reported
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₅Cl₂N₂O₂ ~389.25 Oxazole 5-CH₃-oxazole; 2-Cl-C₆H₄; 5-Cl-2-CH₃-C₆H₃ Antifungal, enzyme inhibition
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.75 Sulfonamide 5-Cl-2-OCH₃-C₆H₃; SO₂-C₆H₅ Anti-malarial, anti-convulsant

Key Observations:

Core Structure Differences: The azepane core in the target compound offers conformational flexibility compared to the rigid oxazole ring in or the planar sulfonamide in . This flexibility may enhance binding to complex protein targets but could reduce metabolic stability.

Substituent Effects: The 5-chloro-2-methoxyphenyl group is common across all three compounds, suggesting its role in bioactivity. However, the target compound’s additional 4-methoxyphenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability .

Biological Activity Trends: Sulfonamide derivatives like exhibit broad-spectrum activities (anti-malarial, anti-convulsant), likely due to hydrogen-bonding interactions with enzymes or receptors . The oxazole carboxamide shows antifungal properties, possibly linked to its ability to disrupt membrane integrity or inhibit fungal enzymes .

Table 2: Hydrogen-Bonding and Crystallographic Analysis

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Crystallographic Data Source
Target Compound 1 (NH carboxamide) 3 (O, Cl, N) Not reported
1 (NH carboxamide) 4 (O, Cl, N) Not available
2 (NH sulfonamide) 5 (O, Cl, S=O) SHELX-refined structure

The sulfonamide exhibits stronger hydrogen-bonding capacity due to its dual NH donors and polar SO₂ group, aligning with its use in high-resolution crystallography via SHELX refinement . The target compound’s single NH donor may limit its interaction diversity but could favor hydrophobic target binding.

Research Findings and Implications

  • Structural Insights: The azepane core’s flexibility may enable novel binding modes compared to oxazole or sulfonamide analogs. Computational modeling is recommended to predict target affinity.
  • Synthetic Feasibility : The methoxy and chloro substituents are synthetically accessible via Ullmann or Buchwald-Hartwig coupling, as seen in sulfonamide synthesis .
  • Unanswered Questions : The absence of crystallographic data for the target compound limits mechanistic insights. SHELXL or SHELXS could refine its structure to guide optimization.

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